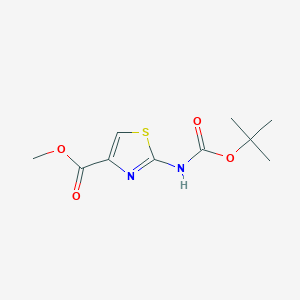

Methyl 2-Boc-aminothiazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(14)12-8-11-6(5-17-8)7(13)15-4/h5H,1-4H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJAUDDGOCGHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428424 | |

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-62-8 | |

| Record name | Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-Boc-aminothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-Boc-aminothiazole-4-carboxylate, a key intermediate in the development of various pharmaceutically active compounds. This document details the synthetic pathway, experimental protocols, and analytical characterization of this molecule, presenting data in a clear and accessible format for researchers in medicinal chemistry and drug discovery.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a Boc (tert-butoxycarbonyl) protecting group on the 2-amino position and a methyl ester at the 4-position of the thiazole ring creates a versatile building block, this compound. This intermediate allows for selective modifications at other positions of the thiazole ring or subsequent deprotection and derivatization of the amino and carboxyl groups, making it a valuable tool in the synthesis of complex molecules and compound libraries for drug discovery.

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the Hantzsch thiazole synthesis, a classic condensation reaction to form the 2-aminothiazole ring system. The second step is the protection of the exocyclic amino group with a tert-butoxycarbonyl (Boc) group.

Caption: Synthetic route to this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of Methyl 2-aminothiazole-4-carboxylate

Materials:

-

Methyl bromopyruvate

-

Thiourea

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of methyl bromopyruvate (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

-

The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is taken up in water and neutralized with a saturated solution of sodium bicarbonate until a pH of 7-8 is reached.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude Methyl 2-aminothiazole-4-carboxylate can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

Materials:

-

Methyl 2-aminothiazole-4-carboxylate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of Methyl 2-aminothiazole-4-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

The reaction mixture is stirred at room temperature or gently heated to reflux for 4-6 hours, with monitoring by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization Data

The synthesized compounds are characterized by various spectroscopic techniques. The data for the intermediate and the final product are summarized below.

Table 1: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Methyl 2-aminothiazole-4-carboxylate | C₅H₆N₂O₂S | 158.18 | Pale yellow solid | 170-174 |

| This compound | C₁₀H₁₄N₂O₄S | 258.30 | White to off-white solid | Not reported |

Table 2: Spectroscopic Characterization Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spectrometry (m/z) |

| Methyl 2-aminothiazole-4-carboxylate | (DMSO-d₆): δ 7.65 (s, 1H, thiazole-H), 7.20 (s, 2H, NH₂), 3.75 (s, 3H, OCH₃) | (DMSO-d₆): δ 168.0 (C=O, ester), 162.5 (C=O, amide), 145.0 (C-thiazole), 115.0 (C-thiazole), 52.0 (OCH₃) | 3420 (N-H stretch), 3100 (C-H stretch, aromatic), 1715 (C=O stretch, ester), 1630 (N-H bend) | [M+H]⁺: 159.02 |

| This compound | (CDCl₃): δ 8.01 (s, 1H, thiazole-H), 3.90 (s, 3H, OCH₃), 1.55 (s, 9H, C(CH₃)₃) | (CDCl₃): δ 161.8 (C=O, ester), 159.5 (C=O, Boc), 152.1 (C-thiazole), 143.2 (C-thiazole), 120.5 (C-thiazole), 82.5 (C(CH₃)₃), 52.3 (OCH₃), 28.2 (C(CH₃)₃) | 3250 (N-H stretch), 2980 (C-H stretch, aliphatic), 1730 (C=O stretch, ester), 1705 (C=O stretch, carbamate), 1550 (N-H bend) | [M+H]⁺: 259.07, [M+Na]⁺: 281.05 |

Note: The spectral data presented are typical expected values and may vary slightly depending on the solvent and instrument used.

Experimental Workflow Visualization

The general workflow for the synthesis and characterization of this compound is depicted below.

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide outlines a reliable and straightforward method for the synthesis of this compound. The detailed experimental protocols and comprehensive characterization data provide researchers with the necessary information to produce and verify this valuable synthetic intermediate. The versatility of this compound ensures its continued importance in the field of medicinal chemistry for the development of novel therapeutic agents.

A Technical Guide to the Physicochemical Properties of Boc-Protected Aminothiazole Esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of tert-butyloxycarbonyl (Boc)-protected aminothiazole esters. This class of compounds is of significant interest in medicinal chemistry and drug development, frequently serving as key intermediates in the synthesis of bioactive molecules, including potent kinase inhibitors. Understanding their physicochemical characteristics is paramount for optimizing reaction conditions, developing purification strategies, and predicting pharmacokinetic profiles.

Core Physicochemical Properties

The introduction of the Boc protecting group and the ester functionality significantly influences the physicochemical properties of the aminothiazole core. The bulky and lipophilic tert-butyl group generally decreases aqueous solubility and increases lipophilicity, while the ester group can modulate polarity and serve as a handle for further chemical modification.

Data Presentation

The following tables summarize key physicochemical data for representative Boc-protected aminothiazole esters and their corresponding unprotected precursors. This data is essential for comparison and for predicting the properties of analogous structures.

Table 1: Melting Points of Aminothiazole Esters and Derivatives

| Compound Name | Structure | Melting Point (°C) |

| Ethyl 2-aminothiazole-4-carboxylate | 177 - 181 | |

| Methyl 2-aminothiazole-4-carboxylate | 171 - 173[1] | |

| Methyl 2-aminothiazole-5-carboxylate | 189.0 - 194.0 | |

| 2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic acid | 220 - 222 (dec.)[2] | |

| 2-Amino-5-methylthiazole | 93 - 98 |

Note: Data for the Boc-protected ester forms are often not publicly available in curated databases, hence the inclusion of closely related precursors and the carboxylic acid analogue to provide a comparative baseline.

Table 2: Lipophilicity and Acidity of Aminothiazole Esters

| Compound Name | Molecular Formula | Calculated logP | Predicted pKa |

| 2-Aminothiazole | C₃H₄N₂S | 0.4[3] | 5.39 |

| Ethyl 2-aminothiazole-4-carboxylate | C₆H₈N₂O₂S | 1.2[4] | 2.60[5] |

| Ethyl 2-((tert-butoxycarbonyl)amino)-1,3-thiazole-4-carboxylate | C₁₁H₁₆N₂O₄S | 2.4[6] | Not Available |

| 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected | C₉H₁₂N₂O₄S | 1.7[7] | Not Available |

| Methyl 2-aminothiazole-4-carboxylate | C₅H₆N₂O₂S | Not Available | 2.46[8] |

Note: LogP and pKa values for Boc-protected esters are often predicted via computational models due to their nature as synthetic intermediates rather than final drug products. The calculated logP values demonstrate the expected increase in lipophilicity upon Boc protection.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining the key properties discussed.

Determination of Melting Point (Capillary Method)

This protocol describes the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.

Materials:

-

Capillary melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample (finely powdered and dry)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry sample is finely ground into a powder using a mortar and pestle.

-

Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The apparatus is turned on, and the heating rate is initially set to a rapid pace (e.g., 10-15 °C per minute) to approach the expected melting point.

-

Observation: When the temperature is about 15-20 °C below the anticipated melting point, the heating rate is reduced to a slow pace (1-2 °C per minute) to allow for thermal equilibrium.

-

Recording the Melting Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts and the entire sample is a clear liquid is recorded as the end of the melting range.

-

Replicate Measurement: For accuracy, the procedure should be performed at least twice, using a new capillary tube for each measurement.

Determination of Solubility (Qualitative Method)

This protocol provides a general method for qualitatively assessing the solubility of a compound in various solvents.

Materials:

-

Test tubes and rack

-

Graduated pipettes or cylinders

-

Vortex mixer

-

Sample compound

-

Solvents (e.g., water, ethanol, dichloromethane, acetone, hexane)

Procedure:

-

Sample Addition: Approximately 20-30 mg of the solid sample is placed into a clean, dry test tube.

-

Solvent Addition: 1 mL of the chosen solvent is added to the test tube.

-

Mixing: The test tube is agitated vigorously using a vortex mixer for at least 30 seconds.

-

Observation: The mixture is visually inspected for the presence of undissolved solid.

-

Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some, but not all, of the solid has dissolved.

-

Insoluble: The solid appears largely undissolved.

-

-

Systematic Testing: The procedure is repeated with a range of solvents of varying polarity to establish a solubility profile. For esters, which are often insoluble in water, solubility in organic solvents like acetone and methylated spirits is typically evaluated.[8]

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for the experimental determination of the octanol-water partition coefficient (logP) or distribution coefficient (logD).

Materials:

-

n-Octanol (pre-saturated with water or buffer)

-

Water or appropriate pH buffer (pre-saturated with n-octanol)

-

Separatory funnels or glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

Sample compound

Procedure:

-

Phase Preparation: Equal volumes of n-octanol and the aqueous phase (water for logP, buffer of a specific pH for logD, typically 7.4) are mixed and shaken vigorously to ensure mutual saturation. The phases are then separated after equilibration.

-

Sample Preparation: A known amount of the test compound is dissolved in one of the pre-saturated phases to create a stock solution. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: A precise volume of the stock solution is added to a flask or vial containing a known volume of the other pre-saturated phase. The ratio of the volumes of the two phases is recorded.

-

Equilibration: The flask is shaken at a constant temperature until equilibrium is reached (typically for several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: A sample is carefully taken from each phase, and the concentration of the compound is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP (or logD) is the base-10 logarithm of this value.

Determination of Acidity (pKa) by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Materials:

-

Potentiometer with a pH electrode

-

Burette

-

Titration vessel

-

Magnetic stirrer and stir bar

-

Standardized acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) titrant

-

Solvent (e.g., water, or a water-cosolvent mixture like methanol-water for poorly soluble compounds)

-

Sample compound

Procedure:

-

Apparatus Calibration: The pH meter is calibrated using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: A precise amount of the compound is dissolved in a known volume of the chosen solvent in the titration vessel to create a solution of known concentration (e.g., 0.01 M). For poorly water-soluble compounds, a co-solvent may be necessary.

-

Titration Setup: The pH electrode is immersed in the sample solution, and the solution is stirred gently. The burette containing the standardized titrant is positioned over the vessel.

-

Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Collection: The pH is recorded as a function of the volume of titrant added. The titration is continued well past the equivalence point.

-

Data Analysis: A titration curve (pH versus volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. For more precise results, the first or second derivative of the titration curve can be plotted to accurately determine the equivalence point(s).

Signaling Pathways and Experimental Workflows

Boc-protected aminothiazole esters are crucial precursors for synthesizing kinase inhibitors. A prominent example is Dasatinib, which contains a 2-aminothiazole core and is a potent inhibitor of multiple tyrosine kinases. Understanding the signaling pathways affected by such molecules provides context for their development.

Relevant Signaling Pathways

The 2-aminothiazole scaffold is a privileged structure known to interact with the ATP-binding site of various kinases.[9] Drugs like Dasatinib are known to inhibit the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML), as well as Src family kinases.[10] These kinases are critical nodes in signaling pathways that regulate cell proliferation, survival, and migration.

References

- 1. Methyl 2-aminothiazole-4-carboxylate | 118452-04-3 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-amino-1,3-thiazole-4-carboxylate CAS#: 5398-36-7 [m.chemicalbook.com]

- 6. Ethyl 2-((tert-butoxycarbonyl)amino)-1,3-thiazole-4-carboxylate | C11H16N2O4S | CID 22280595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected | C9H12N2O4S | CID 1502051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-thiazole-4-carboxylic acid methyl ester Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectroscopic Data of Methyl 2-Boc-aminothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-Boc-aminothiazole-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry (MS) Data

| m/z | Assignment |

| Data not available in search results |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are outlined below.

Synthesis of this compound

A general procedure for the N-Boc protection of amines can be adapted for the synthesis of the title compound.

Materials:

-

Methyl 2-aminothiazole-4-carboxylate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, DMAP - optional)

Procedure:

-

Dissolve Methyl 2-aminothiazole-4-carboxylate in a suitable anhydrous solvent under an inert atmosphere.

-

Add di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents).

-

If required, a non-nucleophilic base such as triethylamine or a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Characterization

The following protocols are standard for acquiring the spectroscopic data of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

-

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. The spectral data is reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS): Mass spectra are typically acquired using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The data is reported as a mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

The Genesis and Evolution of 2-Aminothiazole-4-Carboxylic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, underpinning a multitude of biologically active compounds. Within this class, 2-aminothiazole-4-carboxylic acid esters have emerged as a particularly fruitful area of research, leading to the development of potent agents across various therapeutic areas. This technical guide provides an in-depth exploration of the discovery and historical development of these esters, from their synthetic origins in the late 19th century to their contemporary applications in drug discovery. Detailed experimental protocols for their synthesis, comprehensive tables of their biological activities, and diagrams of key synthetic and signaling pathways are presented to serve as a valuable resource for researchers in the field.

Discovery and Historical Development

The story of 2-aminothiazole-4-carboxylic acid esters is intrinsically linked to the discovery of the 2-aminothiazole core itself. The foundational synthesis of this heterocyclic system was first reported in 1887 by German chemist Arthur Hantzsch. The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, provided a versatile and efficient route to a wide array of thiazole derivatives[1][2]. While Hantzsch's initial work did not specifically focus on the 4-carboxylic acid esters, his method laid the essential groundwork for their future synthesis.

For several decades following its discovery, the 2-aminothiazole scaffold was primarily of academic interest and served as a building block in chemical synthesis, including as a precursor to sulfathiazole, one of the early sulfa drugs[3]. The specific exploration of 2-aminothiazole-4-carboxylic acid and its esters as distinct entities with significant biological potential is a more recent development, gaining momentum in the late 20th and early 21st centuries.

This modern resurgence was largely driven by the advent of high-throughput screening and a growing understanding of molecular targets in disease. Researchers began to recognize that the 2-aminothiazole-4-carboxylate scaffold could serve as a privileged structure, capable of interacting with a variety of biological targets with high affinity and selectivity. This has led to the discovery and development of numerous derivatives with potent antimicrobial, anticancer, and anti-inflammatory properties[4][5]. The ester functionality, in particular, offers a valuable handle for modifying the pharmacokinetic and pharmacodynamic properties of these molecules, allowing for the fine-tuning of their activity and clinical potential.

Synthetic Methodologies

The Hantzsch thiazole synthesis remains the most prevalent and versatile method for the preparation of the 2-aminothiazole core. For the synthesis of 2-aminothiazole-4-carboxylic acid esters, the reaction typically involves the condensation of an α-halo-β-ketoester with thiourea.

General Experimental Protocol: Hantzsch Thiazole Synthesis of Ethyl 2-Aminothiazole-4-Carboxylate

This protocol describes a general method for the synthesis of ethyl 2-aminothiazole-4-carboxylate, a common precursor for further derivatization.

Materials:

-

Ethyl bromopyruvate

-

Thiourea

-

Ethanol

-

Ice-cold water

Procedure:

-

A mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL) is prepared in a round-bottom flask.

-

The reaction mixture is stirred at 70°C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled reaction mixture is then poured into ice-cold water, which will cause the product to precipitate.

-

The precipitate is collected by filtration, washed with cold water, and dried to yield ethyl 2-aminothiazole-4-carboxylate[6].

Alternative Synthetic Routes

While the Hantzsch synthesis is dominant, other methods for the synthesis of 2-aminothiazole-4-carboxylic acid esters have been developed. One such method involves the reaction of ethyl 2-azidoacrylate with potassium thiocyanate in the presence of an inorganic salt catalyst[5]. This approach offers an alternative for specific substitution patterns and reaction conditions.

Biological Activities and Therapeutic Potential

2-Aminothiazole-4-carboxylic acid esters have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

A significant area of investigation has been the antimicrobial potential of these compounds. Various derivatives have shown promising activity against a range of bacterial and fungal pathogens. The ester and other substituents on the thiazole ring play a crucial role in determining the potency and spectrum of activity.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate | Staphylococcus epidermidis | 250 | [3][7] |

| Ethyl 2-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1,3-thiazole-4-carboxylate | Pseudomonas aeruginosa | 375 | [3][7] |

| Ethyl 2-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-thiazole-4-carboxylate | Staphylococcus aureus | 250 | [7] |

| Ethyl 2-{[1-(4-hydroxyphenyl)ethylidene]amino}-1,3-thiazole-4-carboxylate | Escherichia coli | 375 | [7] |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | 0.06 | [4] |

| 2-amino-5-methylthiazole-4-carboxylic acid | Mycobacterium tuberculosis H37Rv | 0.06 | [4] |

Anticancer Activity: Kinase Inhibition

The 2-aminothiazole scaffold has been identified as a potent "hinge-binding" motif for various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. This has led to the development of numerous 2-aminothiazole-based kinase inhibitors, including derivatives of 2-aminothiazole-4-carboxylic acid. A notable target for this class of compounds is Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

| Compound Class | Target Kinase | IC50 | Reference |

| 2-Acetamido-thiazolylthio acetic ester derivative | CDK2 | 1-10 nM (for over 100 analogues) | [8] |

| Diaminothiazole derivatives | CDK2 | 0.0009 – 0.0015 µM | [9] |

| 2-aminothiazole derivatives | Aurora A Kinase | Varies (QSAR study on 54 compounds) | [10] |

| Dasatinib (BMS-354825) | Pan-Src Kinase | Nanomolar to subnanomolar | [11] |

Visualizing Key Pathways

Experimental Workflow: Hantzsch Thiazole Synthesis

The following diagram illustrates the general workflow of the Hantzsch synthesis for preparing 2-aminothiazole-4-carboxylic acid esters.

Signaling Pathway: Inhibition of the CDK2/Cyclin E Pathway

2-Aminothiazole derivatives have been identified as potent inhibitors of CDK2. The diagram below illustrates the role of the CDK2/Cyclin E complex in the G1/S transition of the cell cycle and the point of inhibition by 2-aminothiazole-based inhibitors.

Conclusion

The journey of 2-aminothiazole-4-carboxylic acid esters from a derivative of a classic heterocyclic synthesis to a class of highly promising therapeutic agents demonstrates the enduring value of fundamental organic chemistry in modern drug discovery. The versatility of the Hantzsch synthesis, coupled with the favorable biological properties of the 2-aminothiazole scaffold, has provided a rich platform for the development of novel drugs. The quantitative data and experimental protocols presented herein offer a snapshot of the current state of research and provide a solid foundation for future investigations into this important class of molecules. As our understanding of disease pathways continues to grow, it is certain that 2-aminothiazole-4-carboxylic acid esters will remain a fertile ground for the discovery of new and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 5. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents [patents.google.com]

- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. QSAR studies on aminothiazole derivatives as aurora a kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Stability and Degradation Profile of Methyl 2-Boc-aminothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific experimental data on the chemical stability and degradation profile of Methyl 2-Boc-aminothiazole-4-carboxylate is limited. This guide is therefore based on established principles of chemical stability, the known reactivity of its constituent functional groups (Boc-protected amine, methyl ester, and thiazole ring), and data from structurally related compounds. The experimental protocols described are based on standard industry guidelines for forced degradation studies.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of novel pharmaceuticals.[1][2][3][4] The 2-aminothiazole core is a privileged structure found in numerous approved drugs.[1][3][4] Understanding the chemical stability and degradation profile of this intermediate is critical for ensuring the quality, safety, and efficacy of the final drug product. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.[5][6] This document provides a predictive overview of the stability of this compound and outlines the necessary experimental framework for its comprehensive assessment.

Chemical Structure and Functional Group Analysis

IUPAC Name: Methyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate CAS Number: 850429-62-8 Molecular Formula: C₁₀H₁₄N₂O₄S Molecular Weight: 258.29 g/mol

The molecule's stability is dictated by its three primary functional groups:

-

Tert-butoxycarbonyl (Boc) protecting group: This group is notoriously labile under acidic conditions, readily cleaving to release tert-butanol and carbon dioxide, yielding the free amine.

-

Methyl Ester: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.

-

Thiazole Ring: While generally aromatic and relatively stable, the thiazole ring can be susceptible to cleavage under harsh oxidative or photolytic conditions. Studies on related 2-aminothiazole compounds have shown potential for ring opening upon UV irradiation.[7][8]

Predicted Degradation Profile

Based on the functional group analysis, the following degradation pathways are anticipated under standard forced degradation conditions:

-

Acidic Conditions: The primary degradation pathway is expected to be the rapid cleavage of the Boc group to yield Methyl 2-aminothiazole-4-carboxylate. Slower hydrolysis of the methyl ester to 2-Boc-aminothiazole-4-carboxylic acid may also occur, followed by subsequent deprotection of the Boc group.

-

Basic Conditions: The primary degradation pathway is anticipated to be the saponification (hydrolysis) of the methyl ester, forming the carboxylate salt of 2-Boc-aminothiazole-4-carboxylic acid. The Boc group is generally stable to basic conditions.

-

Oxidative Conditions: The thiazole ring's sulfur atom is a potential site for oxidation, which could lead to the formation of N-oxides or sulfoxides. Harsh oxidation could potentially lead to ring cleavage.

-

Thermal Conditions: The compound is a solid with a reported melting point, suggesting reasonable thermal stability under standard storage conditions.[9] However, high-temperature stress may induce decomposition, potentially involving the loss of the Boc group.

-

Photolytic Conditions: Exposure to UV light may induce degradation.[8][10] Based on studies of 2-aminothiazole-4-carboxylic acid, photolysis could initiate decarboxylation (if the ester is first hydrolyzed) and subsequent ring-opening reactions.[7]

Illustrative Quantitative Data Presentation

Specific quantitative data for this compound is not available. The following tables are provided as templates to illustrate how experimental results from forced degradation studies should be presented. A target degradation of 5-20% is typically aimed for to ensure that primary degradation products are formed without excessive secondary degradation.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Assay of Parent | % Degradation | Major Degradants Observed (Proposed) |

| Hydrolytic | 0.1 M HCl | 24 h | 60 | (Data) | (Data) | Methyl 2-aminothiazole-4-carboxylate |

| 0.1 M NaOH | 8 h | 40 | (Data) | (Data) | 2-Boc-aminothiazole-4-carboxylic acid | |

| Water | 72 h | 80 | (Data) | (Data) | (To be determined) | |

| Oxidative | 3% H₂O₂ | 24 h | 25 (RT) | (Data) | (Data) | (Thiazole ring oxidation products) |

| Thermal | Dry Heat | 48 h | 105 | (Data) | (Data) | (To be determined) |

| Photolytic | UV/Vis Light (ICH Q1B) | 7 days | 25 (RT) | (Data) | (Data) | (Ring-opened products) |

Proposed Degradation Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the predicted degradation pathways and a general workflow for conducting these stability studies.

Caption: Predicted degradation pathways for this compound.

Experimental Protocols

The following are detailed, generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[5][6]

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. This stock solution is then diluted with the respective stressor solutions. Samples should be drawn at various time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating HPLC method.

Hydrolytic Degradation

-

Acid Hydrolysis:

-

Transfer 1 mL of the stock solution into a 10 mL volumetric flask.

-

Add 1 mL of 1 M HCl and dilute with water.

-

Keep the flask in a water bath at 60°C.

-

Withdraw samples at 2, 4, 8, and 24 hours.

-

Neutralize the sample with an equivalent amount of 1 M NaOH.

-

Dilute to final concentration with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Transfer 1 mL of the stock solution into a 10 mL volumetric flask.

-

Add 1 mL of 0.5 M NaOH and dilute with water.

-

Keep the flask at room temperature (or slightly elevated, e.g., 40°C, if the reaction is slow).

-

Withdraw samples at appropriate time points.

-

Neutralize the sample with an equivalent amount of 0.5 M HCl.

-

Dilute to final concentration for analysis.

-

Oxidative Degradation

-

Transfer 1 mL of the stock solution into a 10 mL volumetric flask.

-

Add 1 mL of 3-30% hydrogen peroxide (H₂O₂).

-

Store the solution protected from light at room temperature for 24 hours.

-

Withdraw samples, dilute, and analyze.

Photostability Testing

-

Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the stressed and control samples.

Thermal Degradation

-

Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a specified period (e.g., 48 hours).

-

Withdraw the sample, allow it to cool, prepare a solution, and analyze.

Experimental Workflow Visualization

The logical flow for performing a comprehensive stability analysis is depicted below.

Caption: General workflow for forced degradation studies.

Conclusion

While specific experimental data for this compound is not extensively published, a robust stability testing plan can be formulated based on its chemical structure. The primary points of lability are the acid-sensitive Boc group and the hydrolysis-prone methyl ester. The thiazole ring may also be susceptible to degradation under photolytic and oxidative stress. The protocols and predictive pathways outlined in this guide provide a comprehensive framework for researchers to thoroughly investigate the stability of this important chemical intermediate, ensuring the development of high-quality and stable final products.

References

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules [mdpi.com]

- 8. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino-thiazole-4-carboxylic acid methyl ester Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Investigation of the photochemical behavior of allomaltol-containing 2-aminothiazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Boc Protection of 2-Aminothiazole-4-Carboxylate: Mechanism and Kinetics

For Researchers, Scientists, and Drug Development Professionals

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2][3] This guide provides a detailed examination of the mechanism and kinetics of the Boc protection of 2-aminothiazole-4-carboxylate, a scaffold of significant interest in medicinal chemistry.[4][5]

Reaction Mechanism

The Boc protection of the amino group on the 2-aminothiazole-4-carboxylate core proceeds via a nucleophilic acyl substitution mechanism. The reaction typically employs di-tert-butyl dicarbonate (Boc₂O) as the Boc source and is often facilitated by a base.[6][7]

The mechanism can be described in the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group of 2-aminothiazole-4-carboxylate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[6]

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.[6]

-

Leaving Group Departure: The intermediate collapses, leading to the departure of a tert-butoxycarbonate group, which is a good leaving group.

-

Deprotonation: The resulting protonated carbamate is then deprotonated, often by a base present in the reaction mixture or by the tert-butoxycarbonate anion itself, to yield the final N-Boc protected 2-aminothiazole-4-carboxylate and tert-butanol and carbon dioxide as byproducts.[6]

Caption: Reaction mechanism for the Boc protection of 2-aminothiazole-4-carboxylate.

Kinetics

While specific kinetic studies on the Boc protection of 2-aminothiazole-4-carboxylate are not extensively detailed in the available literature, the reaction rate is influenced by several factors typical for nucleophilic acyl substitution reactions:

-

Nucleophilicity of the Amine: The electron density on the amino group of the thiazole ring is a key determinant. Electron-withdrawing groups on the thiazole ring would decrease the nucleophilicity of the amine and slow down the reaction, while electron-donating groups would have the opposite effect.

-

Concentration of Reactants: As with most reactions, higher concentrations of the 2-aminothiazole-4-carboxylate and di-tert-butyl dicarbonate will lead to a faster reaction rate.

-

Solvent: The choice of solvent can influence the solubility of the reactants and stabilize the transition state. Aprotic solvents like tetrahydrofuran (THF), acetonitrile (MeCN), and dichloromethane (DCM) are commonly used.[1][3]

-

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, di-tert-butyl dicarbonate can be thermally labile, so excessive heating should be avoided.[8]

-

Catalyst/Base: The presence of a base can significantly accelerate the reaction. Non-nucleophilic bases like triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP) are often employed to deprotonate the protonated carbamate intermediate, driving the reaction to completion.[1][9] DMAP is a particularly effective catalyst.[9]

Experimental Protocols

A variety of methods have been reported for the N-tert-butyloxycarbonylation of amines. The following table summarizes representative experimental protocols that can be adapted for the Boc protection of 2-aminothiazole-4-carboxylate.

| Protocol | Reagents and Solvents | Base | Temperature | Reaction Time | Work-up | Yield | Reference |

| 1 | Di-tert-butyl dicarbonate, Tetrahydrofuran (THF) | 4-Dimethylaminopyridine (DMAP) | 40 °C | Not specified | Not specified | Not specified | [1] |

| 2 | Di-tert-butyl dicarbonate, Water/THF | Sodium hydroxide (NaOH) | 0 °C to RT | Not specified | Not specified | Not specified | [1] |

| 3 | Di-tert-butyl dicarbonate, Chloroform/Water (biphasic) | Sodium bicarbonate (NaHCO₃) | Reflux | 90 minutes | Not specified | Not specified | [1] |

| 4 | Di-tert-butyl dicarbonate, Water | None (on-water reaction) | Ambient | Not specified | Not specified | Not specified | [1] |

| 5 | Di-tert-butyl dicarbonate, THF | None | Room Temperature | Overnight | Aqueous NaHCO₃ wash, extraction with tert-butyl methyl ether, wash with aq. HCl and aq. NaHCO₃ | 89% (for 1,2,3,6-tetrahydropyridine) | [10] |

Experimental Workflow

The following diagram illustrates a general workflow for the Boc protection of an amine, which is applicable to 2-aminothiazole-4-carboxylate.

Caption: General experimental workflow for Boc protection.

Quantitative Data

While specific kinetic data is sparse, reported yields for Boc protection of various amines are generally high. The following table provides an example of a reported yield for a similar reaction.

| Substrate | Product | Yield (%) | Reference |

| 1,2,3,6-Tetrahydropyridine | Boc-protected 1,2,3,6-tetrahydropyridine | 89 | [10] |

| 3-Azabicyclo[3.3.0]octane | Boc-protected 3-azabicyclo[3.3.0]octane | 93 | [10] |

It is important to note that reaction conditions should be optimized for 2-aminothiazole-4-carboxylate to achieve comparable or higher yields.

Conclusion

References

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 5. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 10. beilstein-journals.org [beilstein-journals.org]

A Technical Guide to the Solubility Determination of Methyl 2-Boc-aminothiazole-4-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, specific experimental solubility data for Methyl 2-Boc-aminothiazole-4-carboxylate in various organic solvents is not publicly available. This guide therefore provides a comprehensive framework and detailed methodology for conducting such a study. To illustrate the data presentation and thermodynamic analysis, experimental data for a structurally related compound, 2-amino-5-methylthiazole, is utilized as a representative example.

This technical guide outlines the necessary experimental protocols, data presentation standards, and thermodynamic analysis required to perform a thorough solubility study of this compound.

Data Presentation: An Exemplar Study

The following tables summarize the mole fraction solubility (x) of a related compound, 2-amino-5-methylthiazole, in various organic solvents at temperatures ranging from 278.15 K to 313.15 K. This data serves as a template for how the experimental results for this compound should be presented.

Table 1: Mole Fraction Solubility (x) of 2-amino-5-methylthiazole in Alcohols and Ketones.

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | 2-Butanone |

|---|---|---|---|---|---|---|

| 278.15 | 0.1013 | 0.0401 | 0.0298 | 0.0245 | 0.0512 | 0.0305 |

| 283.15 | 0.1187 | 0.0473 | 0.0351 | 0.0289 | 0.0603 | 0.0362 |

| 288.15 | 0.1389 | 0.0556 | 0.0413 | 0.0341 | 0.0709 | 0.0428 |

| 293.15 | 0.1623 | 0.0652 | 0.0486 | 0.0402 | 0.0831 | 0.0504 |

| 298.15 | 0.1894 | 0.0763 | 0.0571 | 0.0473 | 0.0972 | 0.0592 |

| 303.15 | 0.2209 | 0.0891 | 0.0669 | 0.0556 | 0.1135 | 0.0693 |

| 308.15 | 0.2575 | 0.1039 | 0.0782 | 0.0651 | 0.1324 | 0.0810 |

| 313.15 | 0.2999 | 0.1211 | 0.0913 | 0.0761 | 0.1543 | 0.0945 |

Table 2: Mole Fraction Solubility (x) of 2-amino-5-methylthiazole in Other Organic Solvents.

| Temperature (K) | Acetonitrile | Ethyl Acetate | Toluene | 1,4-Dioxane | Cyclohexane |

|---|---|---|---|---|---|

| 278.15 | 0.0211 | 0.0623 | 0.0034 | 0.0337 | 0.0012 |

| 283.15 | 0.0249 | 0.0731 | 0.0041 | 0.0395 | 0.0015 |

| 288.15 | 0.0293 | 0.0855 | 0.0050 | 0.0462 | 0.0018 |

| 293.15 | 0.0345 | 0.1000 | 0.0061 | 0.0540 | 0.0022 |

| 298.15 | 0.0406 | 0.1169 | 0.0074 | 0.0631 | 0.0027 |

| 303.15 | 0.0478 | 0.1366 | 0.0090 | 0.0736 | 0.0033 |

| 308.15 | 0.0563 | 0.1595 | 0.0109 | 0.0858 | 0.0041 |

| 313.15 | 0.0663 | 0.1861 | 0.0132 | 0.1000 | 0.0050 |

Experimental Protocols

A robust solubility study requires well-defined experimental procedures. The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a widely accepted and reliable approach.[1][2][3][4]

2.1 Materials and Apparatus

-

Solute: this compound (purity > 99%)

-

Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, etc.)

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker bath with temperature control (±0.1 K)

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Vials for sample collection

-

2.2 Isothermal Saturation (Shake-Flask) Method The isothermal shake-flask method is a standard procedure for determining equilibrium solubility.[1][2][3][4]

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Place the sealed flasks in a thermostatic shaker bath set to the desired temperature. The flasks should be agitated for a sufficient time (typically 24-72 hours) to ensure the solution reaches equilibrium.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate mobile phase for HPLC analysis to bring the concentration within the calibrated range.

2.3 Quantitative Analysis by HPLC HPLC is a precise method for determining the concentration of the dissolved solute in the saturated solution.[5][6][7][8]

-

Method Development: Develop a reverse-phase HPLC method capable of separating this compound from any potential impurities. A C18 column is often a good starting point. The mobile phase composition (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) and flow rate should be optimized to achieve a sharp, well-resolved peak. The UV detection wavelength should be set to the absorbance maximum of the compound.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration. The curve should be linear over the expected concentration range of the diluted samples (R² > 0.999).

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment into the HPLC system.

-

Concentration Determination: Use the peak area of the sample and the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution.

Visualizing the Process

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical flow of thermodynamic analysis.

Thermodynamic Analysis of Dissolution

The temperature-dependent solubility data can be used to calculate key thermodynamic parameters of the dissolution process, including the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

4.1 van't Hoff Analysis The relationship between solubility and temperature is described by the van't Hoff equation. Assuming an ideal solution, the mole fraction solubility (x) is related to the enthalpy and entropy of dissolution by:

ln(x) = - (ΔH° / R) * (1/T) + (ΔS° / R)

where:

-

R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹)

-

T is the absolute temperature in Kelvin

By plotting ln(x) against 1/T, a linear relationship should be observed. The standard enthalpy of dissolution (ΔH°) can be calculated from the slope of the line (slope = -ΔH°/R), and the standard entropy of dissolution (ΔS°) can be calculated from the y-intercept (intercept = ΔS°/R).

4.2 Gibbs Free Energy of Dissolution The standard Gibbs free energy of dissolution (ΔG°) can then be calculated at each experimental temperature using the Gibbs-Helmholtz equation:

ΔG° = ΔH° - TΔS°

A positive ΔG° indicates that the dissolution process is non-spontaneous, while a positive ΔH° suggests an endothermic process where solubility increases with temperature. A positive ΔS° indicates an increase in disorder as the solute dissolves.

By following this comprehensive guide, researchers can systematically and accurately determine the solubility of this compound in various organic solvents, providing crucial data for its application in drug development and other scientific research.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. scielo.br [scielo.br]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. pharmaguru.co [pharmaguru.co]

- 6. researchgate.net [researchgate.net]

- 7. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Theoretical and Computational Exploration of Boc-Aminothiazole Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Abstract

This technical guide provides an in-depth analysis of the theoretical and computational studies on the electronic structure of tert-butyloxycarbonyl (Boc)-protected aminothiazoles. The Boc protecting group is pivotal in synthetic chemistry, and understanding its influence on the electronic properties of the aminothiazole core is crucial for the rational design of novel therapeutic agents. This document summarizes key quantitative data from computational studies, details the methodologies employed, and visualizes the typical computational workflow. The insights presented herein are intended to support researchers, scientists, and drug development professionals in leveraging computational chemistry for the advancement of aminothiazole-based drug discovery.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality is a common strategy in the multi-step synthesis of complex aminothiazole derivatives.[3][4][5][6] The Boc group, while primarily serving as a protective moiety, can significantly influence the electronic distribution within the molecule, thereby affecting its reactivity, intermolecular interactions, and ultimately, its biological activity.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the electronic structure of molecules.[7][8][9] These theoretical studies provide valuable insights into molecular geometry, frontier molecular orbitals (HOMO and LUMO), and other electronic descriptors that are critical for understanding structure-activity relationships (SAR).[10][11][12] This guide synthesizes findings from various computational studies on aminothiazole derivatives to provide a comprehensive overview of the electronic landscape of Boc-aminothiazoles.

Computational Methodologies

The theoretical investigation of the electronic structure of Boc-aminothiazoles and related derivatives predominantly employs Density Functional Theory (DFT). This section outlines the typical computational protocols utilized in these studies.

2.1. Geometry Optimization

The initial step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. This is crucial as the electronic properties are highly dependent on the three-dimensional structure of the molecule.

-

Software: Gaussian, Spartan, MacroModel, SYBYL, and Jaguar are commonly used software packages for these calculations.[13][14]

-

Theoretical Level: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently chosen for its balance of accuracy and computational cost.[7][8] Other functionals such as M06 are also utilized.[8]

-

Basis Set: A variety of basis sets are employed, with Pople-style basis sets being common. For instance, 6-31+G(d,p) and 6-311++G(d,p) provide a good description of the electronic structure for molecules of this type.[7][15] For higher accuracy, larger basis sets like 6–311++G(3df,3pd) that include polarization and diffuse functions are used.[10]

2.2. Electronic Property Calculations

Once the geometry is optimized, a range of electronic properties are calculated to characterize the molecule.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.[11][12][16] A smaller gap generally implies higher reactivity.

-

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[7]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and intramolecular interactions.[15][17]

-

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from HOMO and LUMO energies to quantify the global reactivity of the molecule.[8]

A generalized workflow for the computational analysis of Boc-aminothiazoles is depicted in the following diagram:

Quantitative Data Summary

The following tables summarize key quantitative data obtained from computational studies on aminothiazole derivatives. While specific data for a wide range of Boc-aminothiazoles is not extensively published in a consolidated form, the provided data for related aminothiazole structures offers valuable benchmarks.

Table 1: Calculated Bond Lengths and Angles for an Aminothiazole Derivative

| Parameter | Calculated Value (DFT/B3LYP) |

| C-C (benzene ring) | 1.32 - 1.42 Å[7][8] |

| C-N (azomethine) | ~1.34 Å |

| C=O | ~1.23 Å |

| C-S (thiazole ring) | ~1.77 Å |

| N-C-S (thiazole ring angle) | ~110° |

| C-C-N (angle) | 120.0 - 121.3°[8] |

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Softness (σ) (eV⁻¹) |

| Aminothiazole Schiff Base (S¹) | - | - | - | - | 6.44 |

| Aminothiazole Schiff Base (S²) | - | - | - | - | 6.63 |

| Metal Chelates of S¹ and S² | - | - | - | 1.34[8] | 0.37[8] |

| 2-bromo-5-nitrothiazole | - | - | Calculated[15] | - | - |

Note: Direct comparisons between different studies should be made with caution due to variations in computational methods.

Influence of the Boc Group on Electronic Structure

The Boc group is an electron-withdrawing group, which can be expected to decrease the electron density on the nitrogen atom to which it is attached.[4] This has several implications for the electronic structure of the aminothiazole ring:

-

Modulation of Reactivity: By withdrawing electron density, the Boc group can influence the nucleophilicity of the amino group and the overall reactivity of the thiazole ring.

-

Conformational Effects: The bulky tert-butyl group can introduce steric hindrance, influencing the preferred conformation of the molecule and potentially affecting its interaction with biological targets.

-

Impact on HOMO-LUMO levels: The electron-withdrawing nature of the Boc group is expected to stabilize the HOMO level and potentially alter the HOMO-LUMO energy gap, thereby fine-tuning the molecule's electronic properties.

The selective cleavage of the Boc group under acidic conditions is a key feature of its utility as a protecting group.[18][19] Computational studies can also be employed to model the deprotection mechanism and understand the factors influencing its lability.

Conclusion

Theoretical and computational studies provide a powerful framework for understanding the electronic structure of Boc-aminothiazoles. DFT calculations offer valuable data on molecular geometry, frontier orbital energies, and reactivity descriptors, which are instrumental in guiding the design and synthesis of novel aminothiazole-based compounds with desired biological activities. The methodologies and data presented in this guide serve as a foundational resource for researchers engaged in the computational exploration of this important class of molecules. Further dedicated computational studies on a wider range of Boc-protected aminothiazoles will be beneficial for building more comprehensive structure-property relationship models.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc Protected Compounds [bzchemicals.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Theoretical study on the electronic structure and optical properties of carbazole-π-dimesitylborane as bipolar fluorophores for nondoped blue OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Evaluation of 2-Aminothiazoles as α-Glucosidase Inhibitors: DFT, Molecular Docking, and Antioxidant Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Evaluation of computational chemistry methods: crystallographic and cheminformatics analysis of aminothiazole methoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantum chemical calculations, vibrational studies, HOMO-LUMO and NBO/NLMO analysis of 2-bromo-5-nitrothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

Tautomerism in 2-(Boc-amino)thiazole Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically approved drugs.[1][2] The introduction of a tert-butyloxycarbonyl (Boc) protecting group onto the exocyclic nitrogen atom is a common strategy in the synthesis of complex 2-aminothiazole derivatives.[3] Understanding the tautomeric behavior of the resulting 2-(Boc-amino)thiazole system is crucial, as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates. This guide provides a comprehensive overview of the tautomerism in these systems, including the synthetic routes, experimental and computational methods for analysis, and the potential implications for drug development.

Introduction to Tautomerism in 2-Aminothiazole Derivatives

2-Aminothiazole and its derivatives can exist in two primary tautomeric forms: the amino form and the imino form. This prototropic tautomerism involves the migration of a proton between the exocyclic amino group and the endocyclic nitrogen atom of the thiazole ring.[4][5] The equilibrium between these two forms can be influenced by various factors, including the nature of substituents, solvent polarity, temperature, and pH.[6][7][8] While the amino tautomer is generally the predominant form for 2-aminothiazoles, the presence of electron-withdrawing groups on the exocyclic nitrogen, such as the Boc group, can potentially shift this equilibrium.[9]

Synthesis of 2-(Boc-amino)thiazole

The synthesis of 2-(Boc-amino)thiazole and its derivatives typically follows the well-established Hantzsch thiazole synthesis.[10][11] This method involves the condensation of an α-haloketone with a thiourea derivative. In the context of 2-(Boc-amino)thiazole, a Boc-protected thiourea is often employed.

General Synthetic Protocol:

A common synthetic route is outlined below:

-

Formation of Boc-protected thiourea: Thiourea is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to yield Boc-thiourea.

-

Hantzsch condensation: The Boc-thiourea is then reacted with an appropriate α-haloketone or α-haloaldehyde in a suitable solvent, such as ethanol or dimethylformamide (DMF), often with heating, to yield the desired 2-(Boc-amino)thiazole derivative.[3]

Caption: General workflow for the synthesis of 2-(Boc-amino)thiazole derivatives.

Tautomeric Equilibrium

The central aspect of 2-(Boc-amino)thiazole systems is the equilibrium between the amino and imino tautomers.

Caption: Tautomeric equilibrium in 2-(Boc-amino)thiazole.

Computational studies on related 2-amino-1,3,4-thiadiazoles and 2-aminothiazolines suggest that the amino tautomer is generally more stable.[5][12] However, the bulky and electron-withdrawing nature of the Boc group could influence the planarity and electronic distribution of the system, potentially altering the relative stabilities of the tautomers.

Experimental and Computational Analysis

A combination of spectroscopic and computational methods is essential for a thorough investigation of the tautomeric equilibrium in 2-(Boc-amino)thiazole systems.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The position of the proton on either the exocyclic nitrogen (amino form) or the endocyclic nitrogen (imino form) gives rise to distinct chemical shifts. Variable temperature NMR can be employed to study the dynamics of the equilibrium.[8] In deuterated solvents like DMSO-d₆, proton exchange can be observed.

-

¹³C NMR: The chemical shifts of the carbon atoms in the thiazole ring, particularly C2, will differ significantly between the amino and imino forms.

-

¹⁵N NMR: This technique can provide direct evidence for the location of the proton, although it is less commonly used due to lower sensitivity.

Infrared (IR) Spectroscopy:

-

The N-H stretching frequencies can help distinguish between the amino (-NH₂) and imino (=NH) groups. The C=N and C-N stretching vibrations within the thiazole ring will also differ between the two tautomers.[13]

UV-Vis Spectroscopy:

-

The electronic transitions of the amino and imino tautomers will have different absorption maxima (λ_max). The effect of solvent polarity on these absorptions can provide insights into the nature of the predominant tautomer in different environments.[8]

X-ray Crystallography:

-

Single-crystal X-ray diffraction provides unambiguous determination of the tautomeric form present in the solid state.[14]

Caption: Experimental workflow for tautomer analysis.

Computational Methods

Density Functional Theory (DFT) calculations are a powerful tool for investigating the relative stabilities of tautomers.

Computational Protocol:

-

Geometry Optimization: The geometries of both the amino and imino tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[4][12]

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Energy Calculations: The total electronic energies, enthalpies, and Gibbs free energies of the tautomers are calculated. The relative Gibbs free energy (ΔG) indicates the more stable tautomer.

-

Solvent Effects: The influence of different solvents can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[12][15]

Quantitative Data

Table 1: Calculated Relative Energies of 2-Aminothiazoline Tautomers

| Tautomer | Level of Theory | ΔE (kJ/mol) | ΔG (kJ/mol) | Reference |

| Amino | B3LYP/6-311+G(d,p) | 0.0 | 0.0 | [5] |

| Imino | B3LYP/6-311+G(d,p) | 7.71 | 10.06 | [5] |

Note: These values are for the parent 2-aminothiazoline system and serve as an estimate. The presence of the Boc group and the aromaticity of the thiazole ring in 2-(Boc-amino)thiazole will influence the actual values.

Table 2: Solvent Effects on Tautomer Stability of Aminopurines

| Solvent | Dielectric Constant (ε) | Relative Energy (kcal/mol) of N7H vs. N9H Tautomer | Reference |

| Gas Phase | 1.0 | 0.0 | [16] |

| Dioxane | 2.2 | -0.2 | [16] |

| THF | 7.5 | -0.5 | [16] |

| Acetonitrile | 35.7 | -0.7 | [16] |

| Water | 78.4 | -0.8 | [16] |

Note: This table illustrates the general trend of increasing stability of the more polar tautomer in more polar solvents for a related heterocyclic system.

Implications for Drug Development

The tautomeric state of a molecule can significantly impact its biological activity and pharmacokinetic properties.

-

Receptor Binding: The different shapes, hydrogen bonding capabilities, and electrostatic potentials of tautomers can lead to different binding affinities for a biological target.

-

Physicochemical Properties: Tautomers can have different pKa values, lipophilicity (logP), and solubility, which affect absorption, distribution, metabolism, and excretion (ADME) properties.

-

Metabolic Stability: One tautomer may be more susceptible to metabolic enzymes than the other.

Caption: Impact of tautomerism on drug development.

Conclusion

The tautomerism of 2-(Boc-amino)thiazole systems is a critical consideration for chemists working in drug discovery and development. Although the amino form is generally expected to be the major tautomer, a comprehensive analysis using a combination of spectroscopic and computational methods is necessary to fully characterize the tautomeric equilibrium. A thorough understanding of this phenomenon will enable the rational design of 2-aminothiazole-based drug candidates with optimized efficacy and safety profiles.

References

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 3. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. sid.ir [sid.ir]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Theoretical Survey of Solvation Effects on Tautomerism Stability of Maleic Hydrazide – Oriental Journal of Chemistry [orientjchem.org]

- 16. mdpi.com [mdpi.com]

Methodological & Application